molecular formula C9H7BrN2O B3014529 3-Bromo-8-methoxy-1,5-naphthyridine CAS No. 97267-63-5

3-Bromo-8-methoxy-1,5-naphthyridine

Cat. No.: B3014529
CAS No.: 97267-63-5
M. Wt: 239.072
InChI Key: XDIMNXCQMNDHRH-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H7BrN2O. It is part of the naphthyridine family, which consists of fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-1,5-naphthyridine typically involves the bromination of 8-methoxy-1,5-naphthyridine. One common method is the Suzuki-Miyaura coupling reaction, which combines 4-formylarylboronic acid with a previously prepared 8-bromo-1,5-naphthyridine using Pd(dppf)Cl2 as a catalyst and K2CO3 as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cross-Coupling Reactions: Such as the Suzuki-Miyaura reaction mentioned earlier.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Bromo-8-methoxy-1,5-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-1,5-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-1,5-naphthyridine: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

3-Bromo-8-methoxy-1,5-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .

Properties

IUPAC Name

3-bromo-8-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIMNXCQMNDHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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